Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
CAS No.: 609794-32-3
Cat. No.: VC15582872
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609794-32-3 |
|---|---|
| Molecular Formula | C21H24N2O6S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | prop-2-enyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O6S/c1-6-8-29-20(25)17-12(2)22-21-23(16(24)7-9-30-21)18(17)13-10-14(26-3)19(28-5)15(11-13)27-4/h6,10-11,18H,1,7-9H2,2-5H3 |
| Standard InChI Key | IHFDCWTVLUFLLW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C |
Introduction
Molecular Structure and Conformational Analysis
The compound’s core consists of a pyrimido[2,1-b][1, thiazine system fused with a dihydro-2H,6H ring framework. Key structural features include:
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Pyrimido-Thiazine Core: A six-membered pyrimidine ring fused to a thiazine ring, creating a bicyclic system with partial saturation at the 3,4-positions.
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3,4,5-Trimethoxyphenyl Substituent: Attached at the 6-position, this electron-rich aromatic group enhances steric bulk and influences electronic properties .
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Allyl Ester at C7: The allyloxycarbonyl group introduces reactivity for further functionalization .
Crystallographic studies of analogous compounds, such as methyl 1-allyl-4-methyl-1H-benzo[c] thiazine-3-carboxylate, reveal that the thiazine ring adopts a sofa-like conformation with sulfur atoms displaced by ~0.767 Å from the mean plane . Similar distortions are anticipated in the title compound due to steric interactions between the trimethoxyphenyl group and the allyl substituent. Intramolecular C–H···π interactions further stabilize the conformation .
Table 1: Key Structural Parameters of Analogous Thiazine Derivatives
Synthetic Pathways and Optimization
Core Formation via Cyclization
The pyrimido-thiazine core is synthesized through condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, 2-amino-4H-1,3-thiazin-4-one derivatives react with dialkyl acetylenedicarboxylates (DMAD/DEtAD) in a one-pot, three-component reaction to yield thiazine-dicarboxylates in 76–85% yields . Microwave-assisted methods may enhance reaction efficiency.
Allylation at C7
Allyl halides (e.g., allyl bromide) react with the carboxylate intermediate under basic conditions (K₂CO₃/NaH) to form the allyl ester . Solvent choice (DMF or acetone) critically impacts yield and purity .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core cyclization | Thiourea, DMAD, 80°C, 12h | 76–85 |
| Aryl substitution | 3,4,5-Trimethoxybenzaldehyde, AlCl₃ | 68–72 |
| Allylation | Allyl bromide, K₂CO₃, DMF | 65–70 |
Chemical Reactivity and Derivative Synthesis
The allyl ester and electron-deficient pyrimidine-thiazine core enable diverse transformations:
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Nucleophilic Acyl Substitution: The allyl group can be replaced by amines or alcohols under acidic conditions .
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Diels-Alder Reactions: The diene character of the allyl moiety facilitates cycloadditions with dienophiles.
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Oxidation at C4: The 4-oxo group may undergo reduction to form secondary alcohols for prodrug development.
Derivatives such as thiazolo[3,2-a]pyrimidines exhibit enhanced bioactivity, as seen in trimethoxyphenyl thiazole-pyrimidine hybrids with anticancer properties .
| Compound Class | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| Thiazole-pyrimidines | 0.12–1.8 μM | Tubulin polymerization |
| Pyrimido-thiazine carboxylates | 8–32 μg/mL | Bacterial growth |
Challenges and Future Directions
Current limitations include moderate synthetic yields and insufficient in vivo data. Future work should prioritize:
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